Methyl 3-bromo-5-cyanobenzoate
Description
Substituted benzoates are derivatives of benzoic acid, characterized by a benzene (B151609) ring attached to a carboxylic acid methyl ester and other functional groups. These compounds are pivotal in organic synthesis, acting as versatile reagents and intermediates. Halogenated benzoate (B1203000) derivatives, for instance, are widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemicalbook.combiosynce.com The reactivity of the halogen atom, often a bromine, makes it an excellent handle for various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. biosynce.com
Reactions like the Suzuki-Miyaura and Sonogashira couplings often utilize halogenated benzoates to connect different molecular fragments, enabling the construction of intricate molecular architectures. biosynce.com For example, methyl 3-bromobenzoate, a related compound, undergoes Negishi cross-coupling with diarylzinc reagents in the presence of a palladium catalyst. chemicalbook.com This reactivity is crucial for creating novel compounds with specific desired properties for various applications, from new drug candidates to advanced materials. biosynce.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNTVDNUUQKALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620513 | |
| Record name | Methyl 3-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-15-9 | |
| Record name | Methyl 3-bromo-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization in Chemical Research
Role in Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes Methyl 3-bromo-5-cyanobenzoate an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. For example, it can be utilized in:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst to form a new C-C bond at the position of the bromine atom. This is a powerful method for constructing biaryl structures.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These cross-coupling reactions allow for the elaboration of the molecular scaffold, introducing a wide range of substituents at the C3 position.
Transformations of the Cyano and Ester Groups
The cyano and methyl ester groups can be transformed into a variety of other functional groups:
The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
The methyl ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide by reaction with amines.
The ability to selectively manipulate these groups in the presence of the bromo functionality (or after it has been reacted) provides a high degree of synthetic flexibility.
Application as a Building Block for Protein Degraders (PROTACs)
One of the emerging applications of molecules with the structural motifs present in this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). calpaclab.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is classified as a "Protein Degrader Building Block," calpaclab.com indicating its utility in the synthesis of these linkers or in the functionalization of one of the ligands. The bromo and cyano/ester functionalities provide handles for covalent attachment to the other components of the PROTAC molecule. For instance, the bromo group can be used in a cross-coupling reaction to attach a linker, while the ester or a derivative of the cyano group can be used to connect to one of the protein-binding ligands.
Strategies for Stereoselective Synthesis Utilizing Methyl 3 Bromo 5 Cyanobenzoate if Chirally Modified
Methyl 3-bromo-5-cyanobenzoate is an achiral molecule, and therefore, strategies for its direct stereoselective synthesis are not applicable. The molecule lacks any stereocenters or elements of planar or axial chirality.
However, this compound can serve as a precursor for the synthesis of chiral molecules. Chirality can be introduced into derivatives of this compound through various synthetic transformations. For example:
Asymmetric reduction of a ketone derived from the cyano or ester group could generate a chiral alcohol.
Chiral auxiliaries could be attached to the molecule via the ester or a transformed cyano group to direct stereoselective reactions at other positions.
Atropisomerism could potentially be induced in biaryl compounds synthesized via Suzuki-Miyaura coupling of this compound if the resulting substituents are sufficiently bulky to hinder free rotation around the newly formed C-C bond. The stereoselective synthesis of such axially chiral compounds often relies on the use of chiral ligands in the cross-coupling reaction or the use of a chiral starting material.
In essence, while the title compound itself is not a target for stereoselective synthesis, it is a valuable scaffold from which chiral molecules can be constructed through subsequent stereoselective reactions.
Conclusion
Methyl 3-bromo-5-cyanobenzoate is a synthetically valuable compound due to the presence of three distinct and reactive functional groups on an aromatic core. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and properties can be reliably predicted from established chemical principles and data from analogous compounds. Its primary utility lies in its role as a versatile building block, particularly in the construction of complex organic molecules through sequential and selective functionalization. Its application in cross-coupling reactions and its potential as a component in the synthesis of PROTACs highlight its importance in contemporary organic and medicinal chemistry. Future research and reporting on the specific properties and reactions of this compound would be beneficial to the wider scientific community.
Future Research Directions and Emerging Trends
The continued relevance of Methyl 3-bromo-5-cyanobenzoate as a versatile building block in organic synthesis and medicinal chemistry is spurring significant research into novel and efficient methods for its synthesis and transformation. Future research is trending towards the integration of sustainable practices, advanced catalytic systems, automation, and computational tools to accelerate discovery and development processes. These emerging trends promise to enhance the efficiency, selectivity, and environmental footprint of chemical manufacturing involving this key intermediate.
Q & A
Q. What metadata should accompany experimental data for this compound in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
